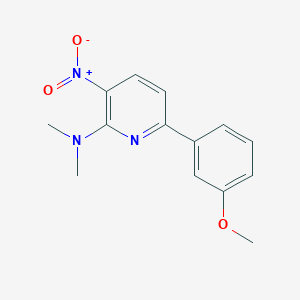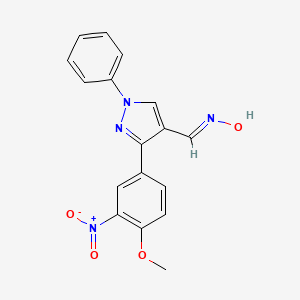![molecular formula C19H23ClN4O B5587468 1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)
1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine" involves complex chemical reactions. For instance, a series of benzo[4,5]imidazo[1,2-a]pyridine derivatives have been synthesized through reactions involving specific precursors and catalysts, such as piperidine, in refluxing ethanol, yielding products in good to excellent yields within a relatively short time frame (Goli-Garmroodi et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds showcases intricate arrangements and bonding patterns. For example, the structure of a benzyl methyl piperidinyl dihydroimidazopyrrolopyridine compound reveals specific orientations and conformational details, such as the chair conformation of the piperidine ring, which are crucial for understanding the compound's chemical behavior and interactions (Pfaffenrot et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can be complex and yield diverse products. For instance, reactions of certain precursors with 2H-azirines and 2-chloropyridines have been explored to produce imidazo[1,2-a]pyridines, demonstrating the compound's reactivity and potential for generating various structurally related molecules (Vuillermet et al., 2020).
Physical Properties Analysis
The physical properties of "1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine" and related compounds are directly influenced by their molecular structure. Such properties include solubility, melting points, and crystal structure, which are essential for understanding the compound's behavior in various environments and its suitability for specific applications. Detailed studies on similar compounds provide insight into these aspects, although specific information on this compound's physical properties requires further research.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and the potential for undergoing specific reactions, are crucial for the development of pharmaceuticals. Research into compounds with similar structures has shed light on their binding interactions, reaction mechanisms, and potential therapeutic applications. For example, studies on piperidine derivatives have highlighted their significance in medicinal chemistry due to their diverse biological activities and roles as key intermediates in synthesizing complex molecules (Shim et al., 2002).
Applications De Recherche Scientifique
Chemical Synthesis and Catalyst Development
Recent developments in recyclable copper catalyst systems highlight the importance of C-N bond-forming cross-coupling reactions. These reactions involve various amines, including piperidine and imidazoles, as coupling partners with aryl halides employing copper-mediated systems. Such reactions are crucial for synthesizing complex organic molecules, potentially including compounds like "1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine" (Kantam et al., 2013).
Pharmacological Applications of Related Structures
Compounds with piperidine and imidazole scaffolds are extensively researched for their pharmacological applications. For example, dipeptidyl peptidase IV (DPP IV) inhibitors, which include pyrrolidines and piperidines, are significant for treating type 2 diabetes mellitus. These inhibitors aim to modulate the activity of incretin hormones to promote insulin secretion, demonstrating the therapeutic potential of structurally complex molecules for metabolic disorders (Mendieta, Tarragó, & Giralt, 2011).
Drug Discovery and Chemical Biology
Research into the chemical biology of compounds containing imidazole and piperidine units, such as "1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine," focuses on their potential as central nervous system (CNS) acting drugs. These compounds are investigated for their effects on neurotransmitter receptors, highlighting the broad interest in developing new therapeutic agents based on such molecular frameworks (Saganuwan, 2017).
Mécanisme D'action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Propriétés
IUPAC Name |
(3-chloro-4-pyrrolidin-1-ylphenyl)-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-16-13-15(3-4-17(16)23-9-1-2-10-23)19(25)24-11-5-14(6-12-24)18-21-7-8-22-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVLAMDVPOFEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C4=NC=CN4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5587406.png)


![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5587454.png)
![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)
![N-{(3R*,4R*)-1-[(1-ethyl-1H-indol-4-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5587464.png)

![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)
![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)
![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)

![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)
![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)